3-Pyridinol, 6-hydrazinyl-
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Overview
Description
3-Pyridinol, 6-hydrazinyl- is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a hydrazinyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-hydrazinyl- typically involves the introduction of the hydrazinyl group to a preformed 3-pyridinol scaffold. One common method involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pyridinol, 6-hydrazinyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 6-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-pyridinol, 6-amino derivatives.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinol, 6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-hydrazinyl- involves its interaction with various molecular targets. The hydrazinyl group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand. Additionally, the hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Similar structure but lacks the hydrazinyl group.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring.
3-Pyridone: Oxidized form of 3-pyridinol.
Uniqueness
3-Pyridinol, 6-hydrazinyl- is unique due to the presence of both hydroxyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
1346542-38-8 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-hydrazinylpyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)3-7-5/h1-3,9H,6H2,(H,7,8) |
InChI Key |
SUWQKKPQNQDUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)NN |
Origin of Product |
United States |
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